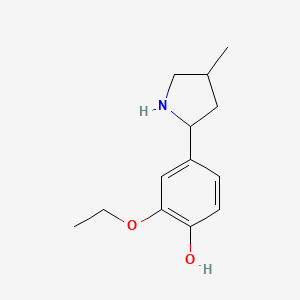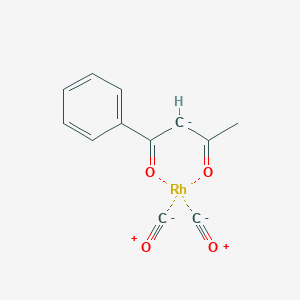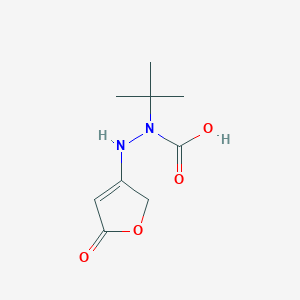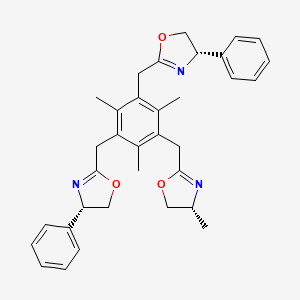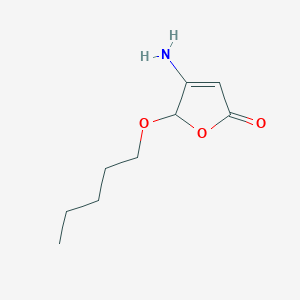
4-Amino-5-(pentyloxy)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(pentyloxy)furan-2(5H)-one is a chemical compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(pentyloxy)furan-2(5H)-one typically involves the reaction of mucochloric acid with an appropriate amine and alcohol. The process can be summarized in the following steps:
Starting Material: Mucochloric acid is used as the starting material.
Amine Addition: An amine, such as 4-amino-2(5H)-furanone, is added to the reaction mixture.
Alcohol Addition: Pentanol is then added to introduce the pentyloxy group.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is formed.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using more efficient catalysts, optimizing reaction times, and employing continuous flow reactors to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-(pentyloxy)furan-2(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the furanone ring.
Substitution: The amino and pentyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4-Amino-5-(pentyloxy)furan-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-5-(pentyloxy)furan-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2(5H)-furanone: Lacks the pentyloxy group, making it less hydrophobic.
5-Alkyloxy-4-amino-2(5H)-furanones: Similar structure but with different alkyl groups.
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile: Contains additional aromatic rings and nitrile groups.
Uniqueness
4-Amino-5-(pentyloxy)furan-2(5H)-one is unique due to its specific combination of amino and pentyloxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and industrial chemistry.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-amino-2-pentoxy-2H-furan-5-one |
InChI |
InChI=1S/C9H15NO3/c1-2-3-4-5-12-9-7(10)6-8(11)13-9/h6,9H,2-5,10H2,1H3 |
Clé InChI |
ALQLFPBJFIRVDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1C(=CC(=O)O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
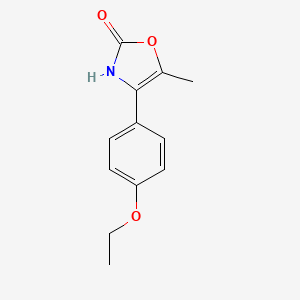
![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)
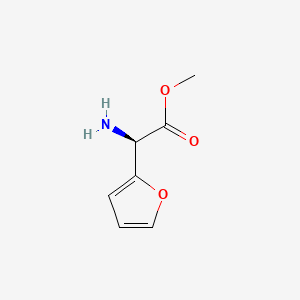
![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
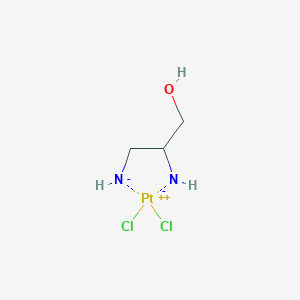
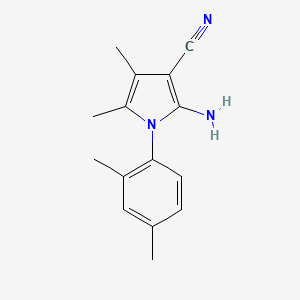
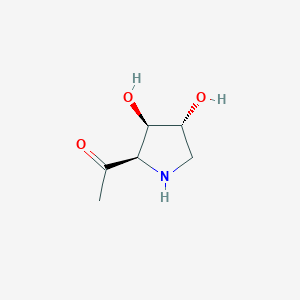
![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)
